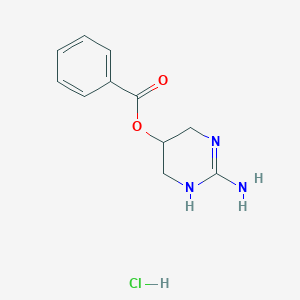
N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexylbenzyl group attached to the nitrogen atom of the acetamide moiety, along with a diethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide typically involves the following steps:
Formation of the Cyclohexylbenzyl Intermediate: The initial step involves the reaction of cyclohexylbenzyl chloride with an appropriate amine to form the cyclohexylbenzyl intermediate.
Acylation Reaction: The cyclohexylbenzyl intermediate is then subjected to an acylation reaction with diethylaminoacetyl chloride to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Oxides of the original compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacological agent due to its structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.
Industrial Applications: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide can be compared with other similar compounds, such as:
N-(alpha-Cyclohexylbenzyl)-2-(dimethylamino)acetamide: Differing by the presence of dimethylamino instead of diethylamino group.
N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)propionamide: Differing by the presence of a propionamide moiety instead of acetamide.
Uniqueness:
Structural Features: The presence of both cyclohexylbenzyl and diethylamino groups makes it unique.
Reactivity: The compound’s reactivity profile may differ from similar compounds due to its specific functional groups.
Eigenschaften
IUPAC Name |
N-[cyclohexyl(phenyl)methyl]-2-(diethylamino)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-3-21(4-2)15-18(22)20-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5,7-8,11-12,17,19H,3-4,6,9-10,13-15H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNIIERPCVMLLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC(C1CCCCC1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941760 |
Source


|
| Record name | N-[Cyclohexyl(phenyl)methyl]-2-(diethylamino)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19893-59-5 |
Source


|
| Record name | Acetamide, N-(alpha-cyclohexylbenzyl)-2-(diethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019893595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[Cyclohexyl(phenyl)methyl]-2-(diethylamino)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;(Z)-4-phenyl-3-[2-(3-piperidin-1-ium-1-ylpropoxy)phenoxy]but-3-en-2-one](/img/structure/B11853.png)




![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)


